molecular formula C12H8F3NO2S B1300634 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 144059-85-8

4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B1300634
CAS No.: 144059-85-8
M. Wt: 287.26 g/mol
InChI Key: LHABGKKKDITNFS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and sulfur atoms within the five-membered ring structure. The IUPAC name precisely describes the substitution pattern with the methyl group positioned at the 4-position of the thiazole ring, the carboxylic acid functionality at the 5-position, and the 3-(trifluoromethyl)phenyl substituent attached to the 2-position. This nomenclature system ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community.

The molecular formula C₁₂H₈F₃NO₂S indicates the presence of twelve carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight of 287.26 grams per mole reflects the significant contribution of the three fluorine atoms, each with an atomic mass of 19.00 atomic mass units, which collectively account for approximately 19.8% of the total molecular weight. The Chemical Abstracts Service registry number 144059-85-8 provides a unique identifier for this specific compound within chemical databases.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O, which clearly delineates the thiazole ring system with its characteristic sulfur-nitrogen heterocycle. The International Chemical Identifier key LHABGKKKDITNFS-UHFFFAOYSA-N serves as a standardized text-based identifier that enables efficient database searching and cross-referencing across different chemical information systems.

Crystallographic Characterization and X-ray Diffraction Studies

X-ray diffraction analysis represents the definitive method for determining the three-dimensional atomic arrangement within crystalline materials, providing precise bond lengths, bond angles, and intermolecular packing arrangements. The crystallographic characterization of thiazole carboxylic acid derivatives requires careful consideration of the inherent structural features that influence crystal packing, including hydrogen bonding capabilities of the carboxylic acid group and potential π-π stacking interactions between aromatic systems. The X-ray powder diffraction technique employs Bragg diffraction principles, where the relationship between lattice plane spacing, X-ray wavelength, and diffraction angle follows Bragg's law: nλ = 2d sinθ.

For compounds containing thiazole rings with carboxylic acid functionalities, the crystal structure analysis typically reveals characteristic intermolecular hydrogen bonding patterns that stabilize the crystal lattice. The presence of both hydrogen bond donors and acceptors within the carboxylic acid group creates opportunities for extensive hydrogen bonding networks that significantly influence the overall crystal packing arrangement. The trifluoromethyl substituent introduces additional complexity through its electron-withdrawing nature and potential for weak intermolecular interactions.

Peak profile analysis in X-ray powder diffraction provides valuable information about crystallite size, lattice strain, and structural defects within the crystalline material. The full width at half maximum of diffraction peaks correlates directly with crystallite size through the Scherrer equation, while peak position shifts indicate lattice parameter variations due to thermal expansion or chemical substitution effects. The integration of peak areas yields quantitative information about phase composition and structural arrangement within mixed-phase samples.

Conformational Analysis via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive information about molecular structure and dynamics through the observation of nuclear spin transitions in applied magnetic fields. The NMR characterization of this compound requires careful analysis of chemical shifts, coupling patterns, and relaxation behaviors that reflect the electronic environment surrounding each magnetically active nucleus. The presence of fluorine atoms introduces additional complexity through their high gyromagnetic ratio and characteristic coupling patterns with neighboring carbon and hydrogen atoms.

Proton NMR spectroscopy reveals distinct chemical shift patterns for the various hydrogen environments within the molecule. The methyl group attached to the thiazole ring typically exhibits a characteristic singlet in the aliphatic region, while the aromatic protons on the phenyl ring display complex multipicity patterns depending on their proximity to the electron-withdrawing trifluoromethyl substituent. The carboxylic acid proton appears as a broad singlet in the downfield region, often exhibiting rapid exchange behavior with trace water or other protic solvents.

Carbon-13 NMR spectroscopy provides complementary structural information through the observation of carbon chemical shifts that reflect the electronic environment and hybridization state of each carbon atom. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, while the thiazole ring carbons exhibit chemical shifts that reflect their position within the heterocyclic system. The carboxylic acid carbon typically resonates in the downfield region near 170 parts per million, consistent with the deshielding effect of the adjacent oxygen atoms.

Electronic Structure Determination Using DFT Calculations

Density functional theory calculations provide detailed insights into the electronic structure, molecular geometry, and energetic properties of this compound through quantum mechanical modeling approaches. The computational analysis employs various exchange-correlation functionals to describe electron-electron interactions within the molecular system, with hybrid functionals such as B3LYP frequently providing accurate predictions for organic molecules containing heteroatoms. The choice of basis set significantly influences the accuracy of calculated properties, with triple-zeta basis sets augmented with polarization and diffuse functions typically required for quantitative predictions.

Geometry optimization calculations reveal the preferred conformational arrangement of the molecule in the gas phase, including the relative orientation of the trifluoromethyl-substituted phenyl ring with respect to the thiazole core. The electronic structure analysis through frontier molecular orbital examination provides insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the compound's reactivity and spectroscopic properties. The electron density distribution analysis reveals regions of high and low electron density that influence intermolecular interactions and chemical reactivity patterns.

Topological analysis of the electron density distribution within the framework of Bader's theory provides quantitative measures of chemical bonding strength and character. The identification of critical points within the electron density field enables characterization of covalent bonds, hydrogen bonds, and weak intermolecular interactions that stabilize molecular conformations and crystal structures. Natural bond orbital analysis reveals the extent of charge transfer between different molecular fragments and the degree of conjugation within the extended π-system.

Properties

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)19-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHABGKKKDITNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363282
Record name 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144059-85-8
Record name 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties/Applications References
4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid C₁₂H₈F₃NO₂S 287.25 - 2-position: 3-(trifluoromethyl)phenyl
- 5-position: COOH
237–238 High thermal stability; used in drug development (e.g., Cardarine derivatives) .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 315.31 - 5-position: Ethyl ester (COOEt) N/A Ester derivative with reduced polarity; potential prodrug candidate .
5-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid C₁₂H₈F₃NO₂S 287.25 - 4-position: COOH
- 2-position: 4-(trifluoromethyl)phenyl
N/A Positional isomer; altered electronic properties due to carboxylic acid placement .
N′-(4-Bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide C₁₉H₁₄BrF₃N₃OS 477.30 - 5-position: Carbohydrazide (CONHNH₂)
- Substituent: 4-bromobenzylidene
290–292 Enhanced hydrogen-bonding capacity; studied for antimicrobial activity .
4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid C₉H₇NO₂S₂ 225.29 - 2-position: Thienyl group 233–235 Lower molecular weight; sulfur-rich structure influences redox activity .
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid C₁₂H₉F₃N₂O₂S 302.27 - 2-position: Amino-linked phenyl N/A Amino group increases solubility; potential kinase inhibitor .
Functional Group Impact
  • Carboxylic Acid vs. Ester: The ethyl ester analog (C₁₄H₁₂F₃NO₂S) exhibits reduced acidity and higher lipophilicity compared to the carboxylic acid form, making it more suitable for transmembrane transport .
  • Carbohydrazide Derivatives : Compounds like N′-(4-bromobenzylidene)-...-carbohydrazide (C₁₉H₁₄BrF₃N₃OS) show higher melting points (~290°C) due to intermolecular hydrogen bonding, enhancing stability under thermal stress .
Substituent Position and Bioactivity
  • Heterocyclic Replacements: Replacing the phenyl group with a thienyl ring (C₉H₇NO₂S₂) introduces π-π stacking interactions with sulfur-containing enzymes, relevant in antidiabetic drug design .
Trifluoromethyl Group Influence
  • The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, a common feature in analogs like 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid (C₁₂H₉F₃N₂O₂S) .

Biological Activity

4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and applications in medicinal chemistry.

  • Chemical Formula : C₁₂H₈F₃NO₂S
  • Molecular Weight : 287.26 g/mol
  • Melting Point : 238–241 °C

Biological Activity Overview

The thiazole ring system has been recognized for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The incorporation of trifluoromethyl groups is known to enhance the pharmacological profiles of compounds.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and HT29 .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BHT291.98 ± 1.22
This compoundJurkat & HT29TBD

Antiviral Activity

The antiviral potential of thiazole derivatives has also been explored. For example, phenylthiazole compounds have shown inhibitory effects on flavivirus replication, with specific modifications leading to enhanced activity and selectivity . The presence of a trifluoromethyl group was noted to improve the metabolic stability and antiviral selectivity.

Table 2: Antiviral Activity of Thiazole Derivatives

CompoundVirus TypeEC50 (µM)GI50 (µM)
Compound CYellow Fever VirusTBDTBD
Compound DDengue VirusTBDTBD
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups at specific positions on the phenyl ring significantly enhances biological activity. The trifluoromethyl group at the para position has been associated with increased potency in inhibiting various biological targets .

Key Findings:

  • Positioning of Substituents : The position of substituents on the thiazole and phenyl rings is crucial for maximizing biological activity.
  • Electron Donors : Methyl groups in specific positions enhance the electron density on the aromatic system, improving interactions with biological targets.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Anticancer Properties : A study involving a series of thiazole derivatives showed that modifications at the 4-position significantly improved cytotoxicity against breast cancer cell lines compared to unmodified analogs .
  • Antiviral Efficacy : Research demonstrated that certain thiazole derivatives effectively inhibited the replication of dengue virus in vitro, showcasing their potential as antiviral agents .

Q & A

Q. What is the optimal synthetic route for preparing 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid?

The compound can be synthesized via saponification of its methyl ester precursor. A reported method involves refluxing methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate with aqueous sodium hydroxide (NaOH) in ethanol/water (1:1 v/v) at 358 K for 1.5 hours. Acidification with HCl yields the carboxylic acid derivative with an 85% yield .

Q. How can the molecular structure of this compound be confirmed?

Structural confirmation is typically achieved through X-ray crystallography, NMR, and FTIR. For example, single-crystal X-ray diffraction revealed a planar thiazole ring with a dihedral angle of 5.7° between the trifluoromethylphenyl substituent and the thiazole core . The molecular formula (C₁₂H₈F₃NO₂S) and weight (287.26 g/mol) can be verified via high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹³C/¹H NMR) are standard. For instance, purity >97% was confirmed using reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

The electron-withdrawing trifluoromethyl group at the 3-position of the phenyl ring enhances the electrophilicity of the thiazole core. Computational studies (e.g., DFT) show a reduced electron density at the carboxylic acid moiety, which may affect its reactivity in coupling reactions or metal coordination .

Q. What strategies resolve contradictions in reported melting points?

Discrepancies in melting points (e.g., 113–115°C vs. 120–122°C) may arise from polymorphic forms or solvent residues. Recrystallization from ethyl acetate yields a stable polymorph with a consistent mp of 113–115°C . Thermogravimetric analysis (TGA) can further characterize thermal stability.

Q. How can computational modeling predict its binding affinity to biological targets?

Molecular docking studies using AutoDock Vina or Schrödinger Suite can model interactions with enzymes like cyclooxygenase-2 (COX-2). The trifluoromethylphenyl group shows hydrophobic interactions in the COX-2 active site, while the carboxylic acid forms hydrogen bonds with Arg120 .

Q. What solvent systems optimize its solubility for in vitro assays?

The compound exhibits limited aqueous solubility (0.12 mg/mL at 298 K) but dissolves well in DMSO (≥50 mg/mL). For biological assays, a 10% DMSO/PBS (pH 7.4) mixture is recommended to maintain solubility without denaturing proteins .

Q. How does pH affect its stability in solution?

Stability studies indicate degradation at pH < 2 (via decarboxylation) and pH > 10 (via thiazole ring hydrolysis). Buffered solutions (pH 4–8) at 4°C retain >95% integrity over 72 hours .

Methodological Considerations

Q. What precautions are needed during spectral interpretation?

  • NMR: The trifluoromethyl group causes splitting in ¹³C NMR (δ = 120–125 ppm, quartet due to ¹JCF coupling).
  • FTIR: The carboxylic acid C=O stretch appears at 1690–1710 cm⁻¹, while the thiazole C=N stretch is at 1550–1580 cm⁻¹ .

Q. How to address low yields in coupling reactions?

Low yields in amide bond formation (e.g., with amines) may result from steric hindrance at C5. Microwave-assisted synthesis (100°C, 30 min) with HATU as a coupling agent improves efficiency to >80% .

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